(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol
Overview
Description
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C10H11F3O3 and a molecular weight of 236.19 g/mol This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a phenyl ring, along with a methanol group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, like “(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol”, are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules . They can interact with various biological targets, such as enzymes or receptors, depending on their specific structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For instance, it could inhibit an enzyme’s activity or bind to a receptor, altering its function. The trifluoromethyl group could enhance the compound’s binding affinity or selectivity .
Biochemical Analysis
Biochemical Properties
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s methoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, affecting the expression of specific genes. Additionally, its impact on cellular metabolism can alter the production of metabolites, thereby influencing overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in oxidation-reduction reactions can modulate their activity, resulting in changes in gene expression and cellular function . The presence of the trifluoromethyl group enhances the compound’s ability to participate in these interactions, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound can lead to alterations in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . Beyond this range, the compound’s toxicity increases, leading to detrimental effects on animal health.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization affects the compound’s function, as it interacts with biomolecules within these compartments to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol can be synthesized from 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde . The synthetic route involves the reduction of the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde or 3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3,4-Dimethoxy-2-(trifluoromethyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEVWZMTFIRWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568755 | |
Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138490-98-9 | |
Record name | [3,4-Dimethoxy-2-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.